2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine
Overview
Description
2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine is a compound belonging to the class of tetrahydroisoquinolines, which are a significant group of natural and synthetic compounds known for their diverse biological activities. These compounds have garnered attention due to their potential therapeutic applications, particularly in the treatment of neurodegenerative disorders and infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require refluxing in an appropriate solvent to facilitate the formation of the tetrahydroisoquinoline core.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline core into more oxidized derivatives.
Reduction: Reduction reactions can further saturate the compound or modify functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions may involve halogenating agents or nucleophiles under acidic or basic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated isoquinoline compounds .
Scientific Research Applications
2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate its effects on biological systems, particularly its interaction with enzymes and receptors.
Industry: It may be used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects. For instance, it may influence neurotransmitter systems, thereby affecting neurological functions .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine: Shares structural similarities and biological activities.
Uniqueness
2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-6-5-8-3-2-4-10(11)9(8)7-12/h2-4H,5-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAVAZKTFFJJEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543052 | |
Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90543052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14788-34-2 | |
Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90543052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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